2-(4-Bromophenyl)Acetophenone
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 2-(4-Bromophenyl)Acetophenone involves the reaction of bromobenzene with acetic anhydride in the presence of aluminum trichloride. The reaction mixture is heated until it starts to reflux, and then acetic anhydride is added dropwise. After refluxing for an additional hour, the mixture is poured into a hydrochloric acid ice-water mixture, filtered, and distilled under reduced pressure to obtain the product .
Industrial Production Methods
Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The process involves the use of common chemicals and reagents, making it cost-effective and efficient .
Chemical Reactions Analysis
Types of Reactions
2-(4-Bromophenyl)Acetophenone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents such as sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are used for nucleophilic substitution.
Major Products Formed
Oxidation: 4-Bromobenzoic acid
Reduction: 4-Bromo-α-phenylethanol
Substitution: Various substituted acetophenones depending on the nucleophile used.
Scientific Research Applications
2-(4-Bromophenyl)Acetophenone is utilized in various scientific research applications:
Mechanism of Action
The mechanism of action of 2-(4-Bromophenyl)Acetophenone involves the generation of phenyl radicals upon UV irradiation. These radicals can induce DNA cleavage by abstracting hydrogen atoms from the DNA backbone, leading to strand breaks . The compound’s ability to generate radicals makes it a valuable tool in photochemical studies and applications.
Comparison with Similar Compounds
Similar Compounds
- 2-Bromoacetophenone
- 4’-Methoxyacetophenone
- 4-Bromoanisole
- 4’-Chloroacetophenone
- 4’-Nitroacetophenone
Uniqueness
2-(4-Bromophenyl)Acetophenone is unique due to its specific bromine substitution on the phenyl ring, which imparts distinct reactivity and properties. This makes it particularly useful in specific synthetic applications, such as coupling reactions and radical generation .
Properties
IUPAC Name |
2-(4-bromophenyl)-1-phenylethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrO/c15-13-8-6-11(7-9-13)10-14(16)12-4-2-1-3-5-12/h1-9H,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPTAKAWFMITEOL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CC2=CC=C(C=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20541364 | |
Record name | 2-(4-Bromophenyl)-1-phenylethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20541364 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22421-88-1 | |
Record name | 2-(4-Bromophenyl)-1-phenylethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20541364 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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